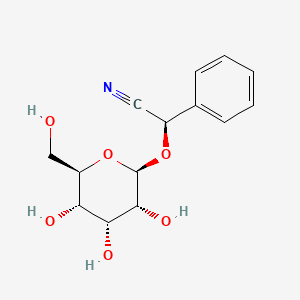
(2R)-beta-D-Allopyranosyloxy-2-phenylacetonitrile
描述
(2R)-beta-D-Allopyranosyloxy-2-phenylacetonitrile is a naturally occurring compound found in the leaves and stems of passion fruit (Passiflora edulis).
属性
分子式 |
C14H17NO6 |
|---|---|
分子量 |
295.29 g/mol |
IUPAC 名称 |
(2R)-2-phenyl-2-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetonitrile |
InChI |
InChI=1S/C14H17NO6/c15-6-9(8-4-2-1-3-5-8)20-14-13(19)12(18)11(17)10(7-16)21-14/h1-5,9-14,16-19H,7H2/t9-,10+,11+,12+,13+,14+/m0/s1 |
InChI 键 |
ZKSZEJFBGODIJW-YHBOFVJASA-N |
手性 SMILES |
C1=CC=C(C=C1)[C@H](C#N)O[C@H]2[C@@H]([C@@H]([C@@H]([C@H](O2)CO)O)O)O |
规范 SMILES |
C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)CO)O)O)O |
同义词 |
passiedulin |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-beta-D-Allopyranosyloxy-2-phenylacetonitrile involves several steps, starting from basic organic compounds. The key steps include:
Formation of the core structure: This involves the reaction of phenylacetonitrile with appropriate reagents to form the core structure of this compound.
Glycosylation: The final step involves the attachment of a sugar moiety to the hydroxylated core structure using glycosyl donors and catalysts.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch reactors: For controlled synthesis and monitoring of reaction conditions.
Purification: Techniques such as recrystallization and chromatography are used to purify the final product.
Quality control: Analytical methods like high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure the quality and consistency of the product.
化学反应分析
Types of Reactions
(2R)-beta-D-Allopyranosyloxy-2-phenylacetonitrile undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or amines, depending on the reducing agents used, such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
Oxidation products: Ketones, carboxylic acids.
Reduction products: Alcohols, amines.
Substitution products: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(2R)-beta-D-Allopyranosyloxy-2-phenylacetonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of (2R)-beta-D-Allopyranosyloxy-2-phenylacetonitrile involves its interaction with specific molecular targets and pathways. It exerts its effects by:
Binding to enzymes: this compound can inhibit or activate enzymes involved in various biochemical pathways.
Modulating signaling pathways: It can influence cellular signaling pathways, leading to changes in gene expression and cellular responses.
Antioxidant activity: this compound can scavenge free radicals and reduce oxidative stress in cells.
相似化合物的比较
(2R)-beta-D-Allopyranosyloxy-2-phenylacetonitrile is unique compared to other similar compounds due to its specific structure and biological activities. Some similar compounds include:
Passitrifasciatin: Another compound found in passion fruit with similar glycosylation patterns.
Passibiflorin: A structurally related compound with different aglycone moieties.
Epipassibiflorin: An epimer of passibiflorin with distinct stereochemistry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


